2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol
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Overview
Description
2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C12H26N2O and a molecular weight of 214.35 g/mol . It is a derivative of piperidine, a common structural motif in medicinal chemistry, and contains both amine and alcohol functional groups.
Preparation Methods
The synthesis of 2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol typically involves the reaction of 1-propylpiperidine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol can be compared with other similar compounds, such as:
2-[(1-Benzylpiperidin-4-yl)amino]butan-1-ol: Similar structure but with a benzyl group instead of a propyl group.
2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol: Similar structure but with a propan-1-ol group instead of a butan-1-ol group.
Properties
Molecular Formula |
C12H26N2O |
---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-[(1-propylpiperidin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-3-7-14-8-5-12(6-9-14)13-11(4-2)10-15/h11-13,15H,3-10H2,1-2H3 |
InChI Key |
SDVABVCOTZNZGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC(CC)CO |
Origin of Product |
United States |
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